Cas no 5324-13-0 (2,6-Dibromo-4-chlorophenol)

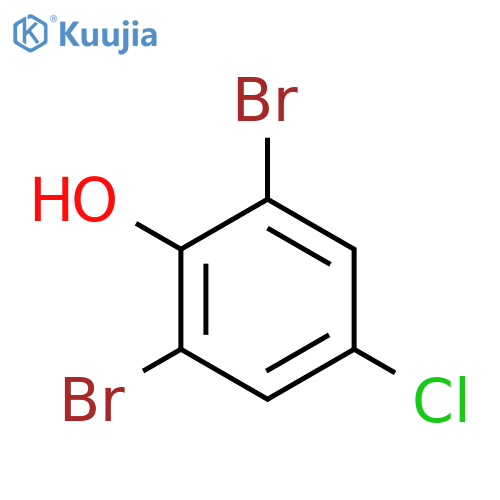

2,6-Dibromo-4-chlorophenol structure

商品名:2,6-Dibromo-4-chlorophenol

2,6-Dibromo-4-chlorophenol 化学的及び物理的性質

名前と識別子

-

- 2,6-Dibromo-4-chlorophenol

- Phenol,2,6-dibromo-4-chloro-

- 4-Chloro-2,6-dibromophenol

- NSC 2863

- Phenol, 2,6-dibromo-4-chloro-

- Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)

- NSC2863

- Phenol,6-dibromo-4-chloro-

- 2,6-dibromo-4-chloro-phenol

- CM11669

- AS03491

- LS11339

- 2,6-bis(bromanyl)-4-chloranyl-phenol

- AM808058

- AK10

- P4TC5SH22G

- 2 pound not6-Dibromo-4-chlorophenol

- AKOS015834869

- NSC-2863

- A829468

- 5324-13-0

- C6H3Br2ClO

- DTXSID40201332

- CS-0140472

- AC-1525

- MFCD00029751

- EN300-1265459

- SCHEMBL7119646

- DS-3589

- F0346-4985

-

- MDL: MFCD00029751

- インチ: 1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

- InChIKey: WYZQOLPTPZDTIF-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C([H])=C(C=1O[H])Br)Cl

計算された属性

- せいみつぶんしりょう: 283.82400

- どういたいしつりょう: 283.82392g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 密度みつど: 2.166±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 92 ºC (ethanol )

- ふってん: 245.0±35.0 ºC (760 Torr),

- フラッシュポイント: 102.0±25.9 ºC,

- ようかいど: 極微溶性(0.1 g/l)(25ºC)、

- PSA: 20.23000

- LogP: 3.57060

2,6-Dibromo-4-chlorophenol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2,6-Dibromo-4-chlorophenol 税関データ

- 税関コード:2908199090

- 税関データ:

中国税関コード:

2908199090概要:

HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

2,6-Dibromo-4-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D211616-25g |

2,6-dibromo-4-chlorophenol |

5324-13-0 | 97% | 25g |

$1980 | 2024-05-24 | |

| Apollo Scientific | OR350143-1g |

2,6-Dibromo-4-chlorophenol |

5324-13-0 | 98% | 1g |

£41.00 | 2023-09-02 | |

| Life Chemicals | F0346-4985-2.5g |

2,6-dibromo-4-chlorophenol |

5324-13-0 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| eNovation Chemicals LLC | Y0984596-25g |

2,6-Dibromo-4-chlorophenol |

5324-13-0 | 95% | 25g |

$320 | 2024-08-02 | |

| Enamine | EN300-1265459-2.5g |

2,6-dibromo-4-chlorophenol |

5324-13-0 | 2.5g |

$1539.0 | 2023-07-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0150-5G |

2,6-dibromo-4-chlorophenol |

5324-13-0 | 95% | 5g |

¥ 765.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D959616-25g |

2,6-DIBROMO-4-CHLOROPHENOL |

5324-13-0 | 98% | 25g |

$100 | 2024-06-06 | |

| Life Chemicals | F0346-4985-0.5g |

2,6-dibromo-4-chlorophenol |

5324-13-0 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Chemenu | CM116982-25g |

2,6-Dibromo-4-chlorophenol |

5324-13-0 | 95+% | 25g |

$337 | 2021-06-17 | |

| Life Chemicals | F0346-4985-1g |

2,6-dibromo-4-chlorophenol |

5324-13-0 | 95%+ | 1g |

$21.0 | 2023-09-07 |

2,6-Dibromo-4-chlorophenol 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

5324-13-0 (2,6-Dibromo-4-chlorophenol) 関連製品

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5324-13-0)2,6-Dibromo-4-chlorophenol

清らかである:99%

はかる:10.0g

価格 ($):161.0